(4-(3-Chlorobenzoyl)piperazin-1-yl)(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methanone
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Overview
Description
Molecular Structure Analysis
The molecular structure of this compound is complex, involving multiple rings and functional groups . The InChI code provided gives an indication of its structure: 1S/C12H18N4O/c17-12(15-7-4-13-5-8-15)10-9-14-16-6-2-1-3-11(10)16/h9,13H,1-8H2
.
Physical and Chemical Properties Analysis
The physical and chemical properties of similar compounds have been reported . For instance, the density is approximately 1.3±0.1 g/cm^3, the boiling point is around 597.9±50.0 °C at 760 mmHg, and the vapor pressure is approximately 0.0±1.7 mmHg at 25°C .
Scientific Research Applications
Molecular Interaction Studies
This compound has been studied for its molecular interactions, particularly as an antagonist for the CB1 cannabinoid receptor. Using molecular orbital methods, researchers have analyzed its conformational properties and developed pharmacophore models for CB1 receptor ligands (Shim et al., 2002).
Antimicrobial Activity
In the realm of antimicrobial research, derivatives of this chemical structure have been synthesized and evaluated for their potential as antimicrobial agents. For example, compounds incorporating elements of this structure have shown variable and modest activity against bacteria and fungi (Patel et al., 2011).
Genotoxicity Studies
The genotoxicity potential of similar compounds has been examined, with findings suggesting bioactivation to reactive intermediates that could covalently bind to DNA. This has implications for their use in obesity treatment due to potential mutagenic effects (Kalgutkar et al., 2007).
Anticancer and Antimicrobial Applications
Compounds structurally related to (4-(3-Chlorobenzoyl)piperazin-1-yl)(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methanone have been explored for their anticancer and antimicrobial properties. These include derivatives with oxazole, pyrazoline, and pyridine moieties showing promising results in both fields (Katariya et al., 2021).
X-ray Structure Characterisation
Novel pyrazole carboxamide derivatives, including those with a piperazine moiety, have been synthesized and characterized using X-ray crystal analysis. These studies provide valuable insights into the structural properties of these compounds (Lv et al., 2013).
Pharmacological Evaluation
Various derivatives have been pharmacologically evaluated for their potential in treating conditions such as pain, showcasing the versatility of this chemical structure in therapeutic applications (Tsuno et al., 2017).
Future Directions
Properties
IUPAC Name |
(3-chlorophenyl)-[4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClN4O2/c20-15-5-3-4-14(12-15)18(25)22-8-10-23(11-9-22)19(26)16-13-21-24-7-2-1-6-17(16)24/h3-5,12-13H,1-2,6-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JJQWXCXIXFRNGL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN2C(=C(C=N2)C(=O)N3CCN(CC3)C(=O)C4=CC(=CC=C4)Cl)C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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